[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine
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Overview
Description
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine is an organic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a fluorine atom, a methoxybutoxy group, and an amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nucleophilic Substitution:
Ether Formation: The methoxybutoxy group can be introduced via etherification, where a suitable alcohol reacts with the phenyl ring under acidic or basic conditions.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.
Substitution: The fluorine atom and methoxybutoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution reactions can lead to a variety of functionalized phenylmethanamines.
Scientific Research Applications
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxybutoxy group play crucial roles in modulating the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[2-Fluoro-4-(4-methoxybutoxy)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
[2-Fluoro-4-(4-methoxybutoxy)phenyl]ethanamine: Similar structure with an ethyl chain instead of a methylene group.
Uniqueness
The uniqueness of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxybutoxy group provides additional steric and electronic effects.
Properties
Molecular Formula |
C12H18FNO2 |
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Molecular Weight |
227.27 g/mol |
IUPAC Name |
[2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine |
InChI |
InChI=1S/C12H18FNO2/c1-15-6-2-3-7-16-11-5-4-10(9-14)12(13)8-11/h4-5,8H,2-3,6-7,9,14H2,1H3 |
InChI Key |
BBTZPISQLLZESN-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCOC1=CC(=C(C=C1)CN)F |
Origin of Product |
United States |
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